molecular formula C16H13BrN2O2S2 B2696608 2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034577-88-1

2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2696608
CAS No.: 2034577-88-1
M. Wt: 409.32
InChI Key: RYGYMYKAFXPPPG-UHFFFAOYSA-N
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Description

2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its bromine, sulfur, nitrogen, and aromatic components. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyridine derivative. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate salts or other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for its potential therapeutic uses.

  • Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-1-(thiophen-2-yl)ethanone: A simpler thiophene derivative with a bromine atom.

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: A related sulfonamide without the bromine atom.

  • 2-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide: A sulfonamide with a pyridine ring but lacking the thiophene group.

Uniqueness: 2-Bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of bromine, sulfur, and nitrogen atoms, which contribute to its diverse reactivity and potential applications. Its structural complexity allows for a wide range of chemical transformations and biological activities.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c17-13-6-1-2-8-15(13)23(20,21)19-11-12-5-3-9-18-16(12)14-7-4-10-22-14/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGYMYKAFXPPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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